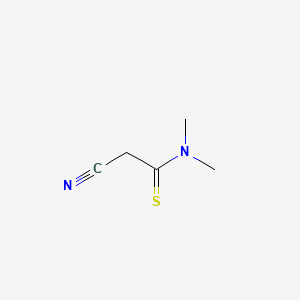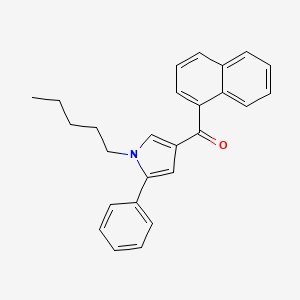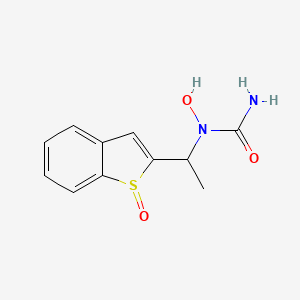
Zileuton Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zileuton Sulfoxide is a metabolite of Zileuton, an orally active inhibitor of the enzyme 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma. This compound retains the pharmacological activity of its parent compound, Zileuton, and is studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zileuton Sulfoxide typically involves the oxidation of Zileuton. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process would include steps for purification, such as crystallization or chromatography, to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced back to Zileuton under specific conditions using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Zileuton.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Zileuton Sulfoxide has been explored in various scientific research fields:
Chemistry: As a model compound to study sulfoxide chemistry and its reactivity.
Biology: Investigating its role in modulating inflammatory pathways.
Medicine: Potential therapeutic applications in treating inflammatory diseases such as asthma and certain cancers.
Industry: Used in the development of anti-inflammatory drugs and as a reference compound in analytical chemistry.
Wirkmechanismus
Zileuton Sulfoxide exerts its effects by inhibiting the enzyme 5-lipoxygenase, thereby reducing the synthesis of leukotrienes. Leukotrienes are involved in the inflammatory response, and their inhibition leads to reduced inflammation, bronchoconstriction, and mucus secretion. The molecular targets include leukotriene receptors and pathways associated with inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Also a leukotriene receptor antagonist used in the treatment of asthma.
Uniqueness of Zileuton Sulfoxide: Unlike the receptor antagonists mentioned above, this compound inhibits the synthesis of leukotrienes at the enzymatic level, providing a different mechanism of action. This can be advantageous in cases where receptor antagonism is insufficient to control inflammation.
Eigenschaften
IUPAC Name |
1-hydroxy-1-[1-(1-oxo-1-benzothiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)17(10)16/h2-7,15H,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAXQJUQDQMNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1=O)N(C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858571 |
Source


|
| Record name | N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147524-83-1 |
Source


|
| Record name | N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)
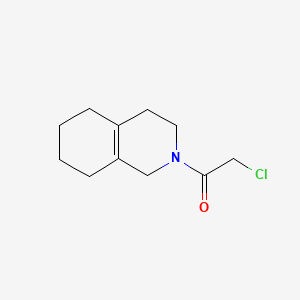
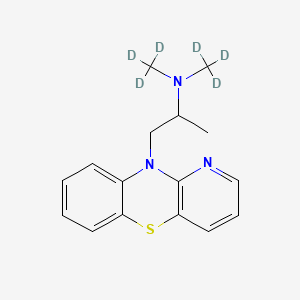

![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
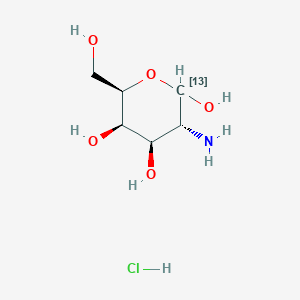
![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)
